molecular formula C13H16O2 B13809786 2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one

2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one

Cat. No.: B13809786
M. Wt: 204.26 g/mol
InChI Key: PDYVYTKCZLQUMJ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 4-ethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable cyclobutanone precursor under acidic or basic conditions to facilitate the formation of the cyclobutanone ring. The reaction conditions often include the use of catalysts such as Lewis acids or bases to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the cyclobutanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2-methylcyclobutan-1-one: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-Ethoxyphenyl)-2-ethylcyclobutan-1-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-(4-Ethoxyphenyl)-2-methylcyclobutan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and interaction with biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-2-methylcyclobutan-1-one

InChI

InChI=1S/C13H16O2/c1-3-15-11-6-4-10(5-7-11)13(2)9-8-12(13)14/h4-7H,3,8-9H2,1-2H3

InChI Key

PDYVYTKCZLQUMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCC2=O)C

Origin of Product

United States

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